5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C9H6N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound, known for its biological activities.
5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar properties.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biomedical applications.
Uniqueness
5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H8N2/c1-3-8-6-9-4-5-12(2)10(9)11-7-8/h1,4-7H,2H3 |
InChI Key |
LWGLPWVBRSJCMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C#C |
Origin of Product |
United States |
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